molecular formula C16H21N3 B14795448 1-benzyl-3-(1H-pyrazol-3-yl)azepane

1-benzyl-3-(1H-pyrazol-3-yl)azepane

Cat. No.: B14795448
M. Wt: 255.36 g/mol
InChI Key: SXTAITTYTAAWDX-UHFFFAOYSA-N
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Description

1-benzyl-3-(1H-pyrazol-3-yl)azepane is an organic compound with the molecular formula C16H21N3 and a molecular weight of 255.37 g/mol . This compound features a benzyl group attached to an azepane ring, which is further substituted with a pyrazolyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(1H-pyrazol-3-yl)azepane typically involves the reaction of benzyl azepane with pyrazole derivatives under specific conditions. One common method includes the use of enaminones and hydrazines in the presence of iodine as a catalyst . The reaction is carried out in a suitable solvent such as dimethyl sulfoxide (DMSO) and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(1H-pyrazol-3-yl)azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl and pyrazolyl groups can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzyl or pyrazolyl derivatives.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(1H-pyrazol-3-yl)azepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-3-(1H-pyrazol-3-yl)azepane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, this compound features an azepane ring, which can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C16H21N3

Molecular Weight

255.36 g/mol

IUPAC Name

1-benzyl-3-(1H-pyrazol-5-yl)azepane

InChI

InChI=1S/C16H21N3/c1-2-6-14(7-3-1)12-19-11-5-4-8-15(13-19)16-9-10-17-18-16/h1-3,6-7,9-10,15H,4-5,8,11-13H2,(H,17,18)

InChI Key

SXTAITTYTAAWDX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC(C1)C2=CC=NN2)CC3=CC=CC=C3

Origin of Product

United States

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